2-(3,5-dimethylphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
説明
This compound belongs to the benzothiadiazine class, characterized by a 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione core. Its structure includes a 3,5-dimethylphenyl group at position 2 and an oxan-3-ylmethyl (tetrahydropyran-3-ylmethyl) substituent at position 2. While its specific biological targets remain under investigation, benzothiadiazines are known for roles in phosphodiesterase (PDE) inhibition, particularly PDE4, which is implicated in inflammatory diseases like asthma and COPD .
特性
IUPAC Name |
2-(3,5-dimethylphenyl)-4-(oxan-3-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15-10-16(2)12-18(11-15)23-21(24)22(13-17-6-5-9-27-14-17)19-7-3-4-8-20(19)28(23,25)26/h3-4,7-8,10-12,17H,5-6,9,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKTYFGFDGTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCOC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives
Key Observations:
- Substituent Effects: The target compound’s 3,5-dimethylphenyl group is less sterically hindered than the 3,5-di-tert-butyl-4-hydroxybenzyl group in analogues. This may reduce antioxidant activity (due to the absence of a phenolic -OH group) but improve metabolic stability .
- Oxan-3-ylmethyl vs.
Comparison with Non-Benzothiadiazine Heterocycles
Bis(morpholino-1,3,5-triazine) Derivatives (): The compound in features a triazine core with morpholino substituents. While structurally distinct from benzothiadiazines, the morpholino group shares similarities with the oxan-3-ylmethyl group in terms of oxygen-containing heterocycles. However, the triazine core lacks the sulfonamide moiety, which is critical for the benzothiadiazine’s electronic profile and PDE4 binding .
Pharmacological and Mechanistic Insights
- PDE4 Inhibition: highlights that N1-substituted benzothiadiazines achieve PDE4 inhibition via interactions with the catalytic domain. Molecular modeling suggests that bulkier substituents (e.g., 3,5-di-tert-butyl) may enhance hydrophobic binding but reduce selectivity. The target compound’s smaller 3,5-dimethylphenyl group might favor selectivity over potency .
- Duration of Action: Unlike the long-lasting kappa opioid antagonist nor-BNI (), benzothiadiazines typically exhibit shorter durations due to reversible enzyme inhibition. This contrast underscores the importance of target engagement mechanisms in pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
